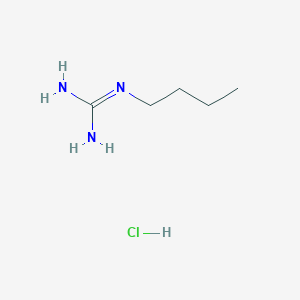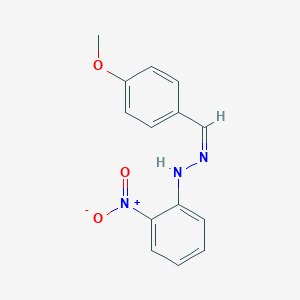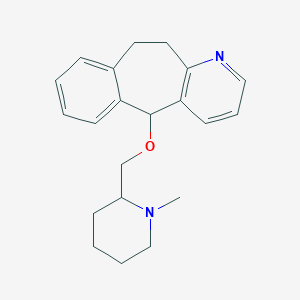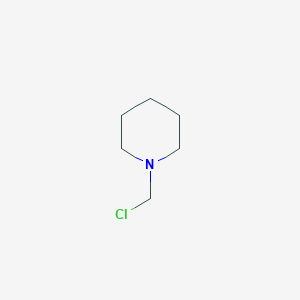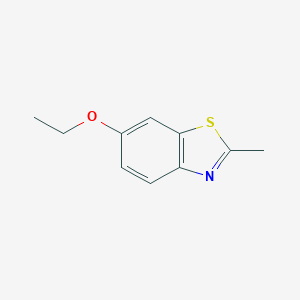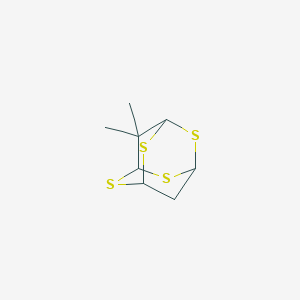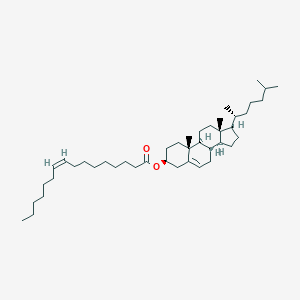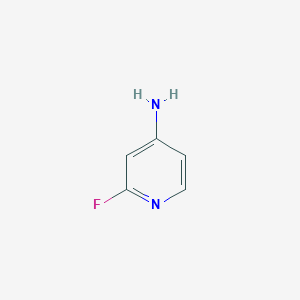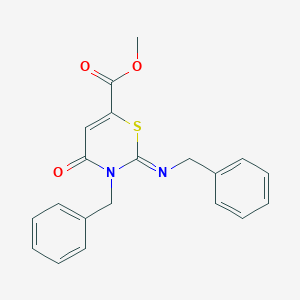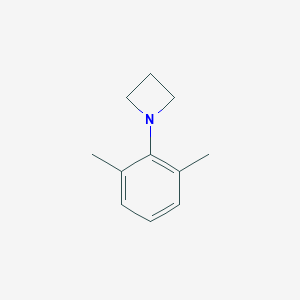
N-(2,6-Dimethylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)azetidine, also known as DMAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. DMAA is a type of azetidine, which is a four-membered nitrogen-containing heterocycle.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)azetidine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall synthesis in bacteria and fungi. This compound has also been shown to inhibit the replication of certain viruses. In addition, this compound can form stable complexes with drugs, allowing for targeted drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with a half-life of approximately 3 hours. This compound has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal studies.
实验室实验的优点和局限性
One advantage of using N-(2,6-Dimethylphenyl)azetidine in lab experiments is its high purity. This allows for accurate and reproducible results. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N-(2,6-Dimethylphenyl)azetidine. One area of interest is the development of new drugs for the treatment of cancer and other diseases. This compound has also been investigated for its potential use as a drug delivery system, and further research in this area could lead to the development of new and more effective drug delivery methods. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mode of action.
合成方法
The synthesis of N-(2,6-Dimethylphenyl)azetidine involves the reaction of 2,6-dimethylphenylacetonitrile with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain this compound. This method has been optimized to yield high purity this compound, making it suitable for use in pharmaceutical research.
科学研究应用
N-(2,6-Dimethylphenyl)azetidine has been studied extensively for its potential applications in pharmaceutical research. It has been shown to have antibacterial, antifungal, and antiviral properties. This compound has also been investigated for its potential use as a drug delivery system, as it can form stable complexes with various drugs. Additionally, this compound has been studied for its potential use in developing new drugs for the treatment of cancer and other diseases.
属性
| 19199-06-5 | |
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC 名称 |
1-(2,6-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-9-5-3-6-10(2)11(9)12-7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
InChI 键 |
MHXYJRDWCLHKMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N2CCC2 |
规范 SMILES |
CC1=C(C(=CC=C1)C)N2CCC2 |
| 19199-06-5 | |
同义词 |
N-(2,6-Dimethylphenyl)azetidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





